Cas no 76567-28-7 (Albendazole Impurity C)
Albendazole Impurity C structure
Product Name:Albendazole Impurity C
CAS-nummer:76567-28-7
MF:C12H15N3O4S
MW:297.330201387405
CID:572123
Update Time:2024-02-05
Albendazole Impurity C Chemische en fysische eigenschappen
Naam en identificatie
-
- Carbamic acid,N-[6-(propylsulfonyl)-1H-benzimidazol-2-yl]-, methyl ester
- albendazole sulfone
- Carbamicacid, [5-(propylsulfonyl)-1H-benzimidazol-2-yl]-, methyl ester (9CI)
- Methyl [5-(propylsulfonyl)-1H-benzimidazol-2-yl]carbamate
- 5-(Propylsulfonyl)-1H-benzimidazole-2-carbamic acid methyl ester
- Albendazole sulphone
- N-(5-Propylsulfonyl-1H-benzimidazole-2-yl)carbamic acid methyl ester
- 2-Benzimidazolecarbamic acid, 5-(propylsulfonyl)-, methyl ester
- Carbamic acid, (5-(propylsulfonyl)-1H-benzimidazol-2-yl)-, methyl ester (9ci)
- Methyl (5-propylsulfonyl)2-benzimidazolecarbamate
- Albendazole Impurity C
-
- Inchi: 1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
- InChI-sleutel: CLSJYOLYMZNKJB-UHFFFAOYSA-N
- LACHT: C(OC)(=O)NC1NC2=CC=C(S(CCC)(=O)=O)C=C2N=1
Berekende eigenschappen
- Exacte massa: 297.078327
- Monoisotopische massa: 297.078327
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 5
- Complexiteit: 448
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 110
Albendazole Impurity C Gerelateerde literatuur
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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